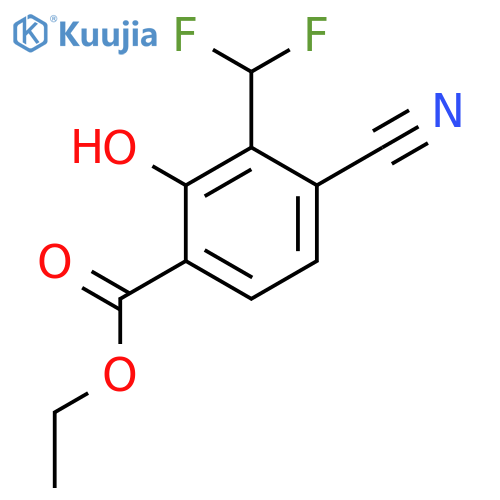Cas no 1807198-43-1 (Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate)

1807198-43-1 structure
商品名:Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate
CAS番号:1807198-43-1
MF:C11H9F2NO3
メガワット:241.190870046616
CID:4955865
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate
-
- インチ: 1S/C11H9F2NO3/c1-2-17-11(16)7-4-3-6(5-14)8(9(7)15)10(12)13/h3-4,10,15H,2H2,1H3
- InChIKey: FSTGGWBHHXCXKC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC=C(C(=O)OCC)C=1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 326
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007328-1g |
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate |
1807198-43-1 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
1807198-43-1 (Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate) 関連製品
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
